REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[Ca+2:20].[Cl-:18].[Cl-:19].[Fe:24].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([CH2:10][CH2:11][CH2:12][n:13]2[n:14][cH:15][n:16][cH:17]2)[cH:8][cH:9]1>>[NH2:1][c:4]1[cH:5][cH:6][c:7]([CH2:10][CH2:11][CH2:12][n:13]2[n:14][cH:15][n:16][cH:17]2)[cH:8][cH:9]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CCO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Ca+2]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Fe]
|
Name
|
O=[N+]([O-])c1ccc(CCCn2cncn2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccc(CCCn2cncn2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1ccc(CCCn2cncn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |